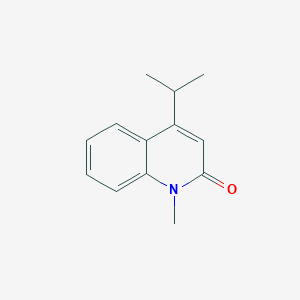

4-Isopropyl-1-methylquinolin-2(1H)-one

Description

Properties

CAS No. |

132162-30-2 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

1-methyl-4-propan-2-ylquinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-9(2)11-8-13(15)14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |

InChI Key |

PYBXLKHPMVSUDG-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |

Canonical SMILES |

CC(C)C1=CC(=O)N(C2=CC=CC=C21)C |

Synonyms |

2(1H)-Quinolinone,1-methyl-4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanisms

-

Friedländer Pathway: Initiated by PPA-mediated activation of the aniline’s amine group, followed by nucleophilic attack on the diketone’s carbonyl. Cyclization proceeds via a six-membered transition state, with subsequent aromatization.

-

Gould-Jacobs Pathway: Keto-enol tautomerism of ethyl acetoacetate enables conjugate addition to the aniline, followed by cyclodehydration and methylation.

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinolinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Isopropyl-1-methylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

Medicine: Quinolinone derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- C4 Substituents : The isopropyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller groups (e.g., -OH ) or aromatic substituents (e.g., phenyl ). This may influence binding affinity in biological systems.

- N1 Modifications : Methylation at N1 (common across analogs ) stabilizes the lactam structure, while cyclopropyl substitution introduces conformational rigidity.

Yield and Efficiency :

Spectral and Physicochemical Properties

Comparative spectral data for select analogs:

Insights :

- The target compound’s isopropyl group would produce distinct ¹H NMR signals (e.g., δ ~1.2–1.4 ppm for -CH(CH₃)₂) and upfield-shifted C4 carbon in ¹³C NMR.

- Hydroxy or amino substituents introduce broad peaks in IR and NMR due to hydrogen bonding .

Hypotheses for Target Compound :

- Steric effects from the isopropyl substituent could modulate enzyme-binding interactions, as seen in related quinazolinones .

Q & A

Q. What are the established synthetic routes for 4-isopropyl-1-methylquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step protocols starting from functionalized quinoline precursors. For example:

- Step 1 : Alkylation of the quinolin-2-one core at the N1 position using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduction of the isopropyl group at the C4 position via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous AlCl₃ or catalytic Lewis acids .

- Critical factors : Temperature control (<60°C for alkylation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for methyl iodide) to minimize byproducts like over-alkylated derivatives .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- IR spectroscopy : Identifies carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and confirms substitution patterns via C-H bending modes .

- ¹H/¹³C NMR : Key signals include the methyl group at N1 (δ ~3.3–3.5 ppm) and isopropyl protons (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH) .

- X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and hydroxyl/isopropyl groups, as seen in analogous 4-hydroxyquinolin-2-ones (O···O distances: ~2.65 Å) .

Q. What biological activities have been reported for structurally similar 4-substituted quinolin-2-ones?

| Activity | Assay Type | Key Findings (Analogues) | Reference |

|---|---|---|---|

| Anticancer | MTT assay | IC₅₀ = 8–15 µM against HeLa cells | |

| Antimicrobial | Broth dilution | MIC = 32 µg/mL vs. S. aureus | |

| Enzyme inhibition | Kinase assays | >70% inhibition of EGFR at 10 µM |

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

The compound’s solid-state structure (determined via X-ray diffraction) reveals:

- Hydrogen-bonded chains : Intermolecular O–H···O interactions (D···A = 2.65 Å; angle = ~156°) form linear arrays along the b-axis, enhancing thermal stability .

- Torsional angles : Substituents at C4 (isopropyl) and N1 (methyl) induce steric effects, altering dihedral angles (e.g., C9–N1–C1–C6 = -6.3°) and impacting solubility .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Substituent positioning : For example, 4-hydroxy derivatives show stronger anticancer activity than 4-isopropyl analogues due to enhanced hydrogen bonding with biological targets .

- Assay conditions : Varying pH or serum content in cell culture media can modulate compound stability (e.g., hydrolysis of ester groups in acidic environments) .

- Statistical validation : Replicate experiments (n ≥ 3) and use standardized controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What strategies optimize structure-activity relationships (SAR) for 4-substituted quinolin-2-ones?

- Electron-withdrawing groups (e.g., nitro at C3) increase electrophilicity, enhancing kinase inhibition .

- Steric bulk : Isopropyl at C4 improves membrane permeability but reduces binding affinity compared to smaller groups (e.g., methyl) in antimicrobial assays .

- Hybrid derivatives : Fusion with imidazole (as in ) amplifies chelation properties, useful in metal-catalyzed drug delivery .

Q. What reaction mechanisms govern the regioselective functionalization of the quinolin-2-one core?

- N1 alkylation : Proceeds via an SN2 mechanism, favored by polar aprotic solvents (DMF) and strong bases (K₂CO₃) .

- C4 substitution : Electrophilic aromatic substitution (EAS) dominates, with isopropyl groups directed by the electron-rich quinoline ring . Computational studies (DFT) suggest activation energies of ~25 kcal/mol for EAS at C4 vs. >30 kcal/mol at C6 .

Q. How can synthetic routes be optimized for scalability and reproducibility?

- Catalyst screening : Lewis acids (e.g., FeCl₃) reduce reaction times from 24 h to 6 h for C4 substitution .

- Purification : Column chromatography (silica gel, hexane/EtOAc) achieves >95% purity, while recrystallization (ethanol/water) improves yield to ~75% .

- Green chemistry : Solvent-free microwave-assisted synthesis reduces waste and energy consumption .

Key Methodological Considerations

- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC to confirm quaternary carbons and proton coupling .

- Crystallography : Use SHELXL-97 for refinement and PLATON for symmetry checks .

- Bioactivity assays : Include positive controls (e.g., chloroquine for antimalarial tests) and validate results via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.